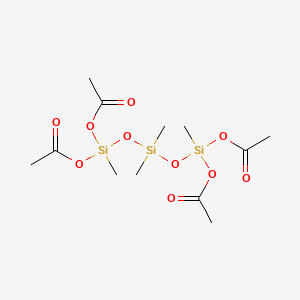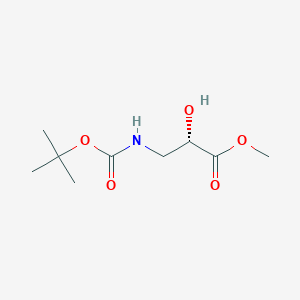
Diacetoxymethyl terminated polydimethylsiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxymethyl terminated polydimethylsiloxane is a polymer with a specific chemical structure. It comprises organic groups (diacetoxymethylsilane) and terminal oxygen groups. This compound is often used as a chemical intermediate in various applications .
Synthesis Analysis
The synthesis of DMS-D33 involves the reaction of polydimethylsiloxane with acetic anhydride. The acetic anhydride reacts with the terminal hydroxyl groups of polydimethylsiloxane, resulting in the formation of diacetoxymethylsilane end groups. This process imparts the desired acetoxy functionality to the polymer .
Molecular Structure Analysis
DMS-D33 has a linear siloxane backbone, consisting of repeating dimethylsiloxane units. At each end, there are diacetoxymethylsilane groups. The molecular structure resembles a chain of interconnected silicon and oxygen atoms, with methyl groups attached to the silicon atoms .
Physical And Chemical Properties Analysis
科学研究应用
Microfluidic Systems
Polydimethylsiloxane (PDMS) is widely used in microfluidic systems due to its remarkable properties such as good thermal stability, biocompatibility, corrosion resistance, flexibility, low cost, ease of use, chemically inertia, hyperplastic characteristics, and gas permeability . It can be used to assess motions and deformations of red blood cells (RBCs) from healthy donors and pathological patients .
Biomedical Devices
PDMS is also used in the creation of biomedical devices. Its biocompatibility makes it suitable for use in medical devices .
Electronic Components
The flexibility and thermal stability of PDMS make it an excellent material for electronic components . Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays, batteries, wearable devices, tactile sensors, and energy harvesting systems .
Membranes for Filtering and Pervaporation
PDMS can be used to create membranes for filtering and pervaporation . When blended with polymers such as poly (vinyl chloride-co-vinyl acetate), PDMS becomes a highly efficient alternative for membrane separation applications .
Sensors and Coatings
PDMS is used in the creation of sensors and coatings . It can provide water-repellent coatings in the textile industry .
Wastewater Treatment
PDMS and particulates are often used in the separation of liquids from wastewater by means of porosity followed by hydrophobicity . Waxes such as beeswax and paraffin have proved to be materials capable of improving properties such as the hydrophobic, corrosion-resistant, thermal, and optical properties of PDMS .
作用机制
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
安全和危害
未来方向
属性
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1179290.png)
